molecular formula C17H14ClF3N2O5 B15128637 3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B15128637
M. Wt: 418.7 g/mol
InChI Key: GCSIIFZPNSLSLB-UHFFFAOYSA-N
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Description

Propanamide,3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)- is a complex organic compound known for its selective androgen receptor modulating properties.

Preparation Methods

The synthesis of Propanamide,3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)- involves several steps. One common method includes the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form an intermediate, which is then reacted with 4-nitro-3-(trifluoromethyl)aniline under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanamide,3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)- has been extensively studied for its applications in:

Mechanism of Action

The compound exerts its effects by selectively binding to androgen receptors, modulating their activity. This binding affects the transcription of specific genes involved in androgenic functions. The molecular targets include androgen receptors in various tissues, and the pathways involved are related to hormonal regulation and reproductive health .

Properties

IUPAC Name

3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSIIFZPNSLSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)Cl)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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